molecular formula C9H13NOS B175541 3-(Dimethylamino)-1-(2-thienyl)-1-propanone CAS No. 13196-35-5

3-(Dimethylamino)-1-(2-thienyl)-1-propanone

Cat. No.: B175541
CAS No.: 13196-35-5
M. Wt: 183.27 g/mol
InChI Key: JNMZUWJMJSKMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-(2-thienyl)-1-propanone (CAS: 5424-47-5 as hydrochloride salt) is a β-amino ketone featuring a dimethylamino group at the β-position and a 2-thienyl moiety at the carbonyl carbon. This compound is a key intermediate in asymmetric hydrogenation and biocatalytic reductions to synthesize chiral γ-amino alcohols, which are critical precursors for pharmaceuticals such as (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine . Its structural uniqueness lies in the electron-rich thienyl ring and the tertiary amino group, which influence both reactivity and stability under catalytic conditions.

Properties

IUPAC Name

3-(dimethylamino)-1-thiophen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMZUWJMJSKMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13196-35-5
Record name 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBM7CY7225
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone typically involves the reaction of 2-thiophenecarboxaldehyde with dimethylamine and acetone under acidic or basic conditions. The reaction proceeds through a series of steps including condensation and cyclization to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction to form chiral alcohols, critical for pharmaceutical intermediates.

Reaction TypeConditions/ReagentsProductYield/SelectivitySource
Catalytic HydrogenationMn-PNN catalyst, 30 bar H₂, 50°C, 16h(R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol97% yield, 74% ee
Borohydride ReductionNaBH₄, NaOH, MeOH/H₂O, 35–40°C, 2hRacemic 3-(dimethylamino)-1-(2-thienyl)-1-propanol95% yield

Key findings:

  • Asymmetric hydrogenation using chiral Mn catalysts achieves high enantioselectivity, critical for synthesizing duloxetine precursors .
  • NaBH₄ reduction under alkaline conditions provides racemic alcohols efficiently .

Oxidation Reactions

The thienyl group and ketone moiety participate in oxidation pathways.

Reaction TypeReagents/ConditionsProductNotesSource
Thiophene OxidationH₂O₂ or mCPBA, RTSulfoxides or sulfonesSelectivity depends on stoichiometry
Ketone OxidationKMnO₄, acidic conditionsCarboxylic acid derivativesLimited utility due to overoxidation risks

Key findings:

  • Controlled oxidation of the thiophene ring produces sulfoxides (1 eq. H₂O₂) or sulfones (excess H₂O₂) .

Substitution Reactions

The dimethylamino group undergoes nucleophilic substitution, enabling structural diversification.

Reaction TypeReagents/ConditionsProductApplicationSource
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CQuaternary ammonium saltsIntermediate for heterocycles
Ring ClosurePOCl₃, refluxThieno[3,2-d]pyrimidin-4(3H)-oneLibrary synthesis

Key findings:

  • Alkylation followed by cyclization generates fused heterocycles with potential bioactivity .
  • Quaternary ammonium derivatives show enhanced solubility for further functionalization .

Catalytic Asymmetric Hydrogenation

Critical for enantioselective synthesis of pharmaceuticals:

Catalyst SystemSubstrateProduct (Configuration)ee (%)Yield (%)Source
Ir-(R)-BINAPThis compound(S)-Alcohol9995
RuPHOX-RuThienyl-substituted β-amino ketones(R)-Alcohol87>99

Mechanistic insight:

  • Iridium catalysts with chiral ligands (e.g., BINAP) achieve near-perfect enantioselectivity by coordinating the thienyl sulfur atom .
  • Substrate electronic effects influence hydrogenation efficiency; electron-withdrawing groups enhance reactivity .

Scientific Research Applications

Chemistry

3-(Dimethylamino)-1-(2-thienyl)-1-propanone serves as a building block for synthesizing various heterocyclic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating complex molecular architectures.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties: Effective against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity: Preliminary studies suggest selective toxicity towards certain cancer cell lines while sparing normal cells.

Medicine

This compound is explored for its pharmacological properties:

  • Pharmaceutical Development: It acts as an intermediate in synthesizing drugs targeting neurological disorders, such as Duloxetine, which is used for treating depression and anxiety disorders .
  • Mechanism of Action: The compound can inhibit Sortase A (SrtA), an enzyme crucial for bacterial virulence, by forming covalent bonds with specific amino acids in the enzyme.

Material Science

The compound is investigated for its potential in creating novel materials:

  • Polymers and Coatings: Its unique properties may lead to advancements in materials with specialized electrical or optical characteristics beneficial for electronics .

Biochemical Research

In biochemical studies, it aids in understanding enzyme interactions and metabolic pathways, providing insights into biological processes that could lead to significant breakthroughs in health sciences .

Comparative Studies

Comparative studies have highlighted the unique reactivity of this compound compared to structurally similar compounds. The presence of both dimethylamino and thienyl groups enhances its pharmacological profile compared to other ketones or thienyl derivatives .

Activity TypeTarget OrganismMIC (mg/mL)Reference
AntibacterialStaphylococcus aureus0.0039 - 0.025
AntibacterialEscherichia coli0.0039 - 0.025
CytotoxicityVarious Cancer LinesTBD

Table 2: Synthesis Conditions

ReagentMolar RatioYield (%)Reaction Medium
Dimethylamine187-98Ethanol + HCl
Acetone187-98Ethanol + HCl
2-Thiophenecarboxaldehyde187-98Ethanol + HCl

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

3-(Methylbenzylamino)-1-(2-thienyl)-1-propanone Hydrochloride
  • Structural Difference: The dimethylamino group is replaced with a methylbenzylamino substituent.
  • Catalytic Performance: In Ir-catalyzed asymmetric hydrogenation, this compound achieved 99% ee and 95% yield, slightly lower than the dimethylamino variant (>99% ee, 96% yield) .
  • Stability: Both compounds are prone to elimination in alkaline environments, but the bulkier methylbenzylamino group may reduce by-product formation due to steric hindrance .
3-(4-sec-Butylanilino)-1-(2-thienyl)-1-propanone
  • Structural Difference: An anilino group with a sec-butyl substituent replaces the dimethylamino group.
  • Molecular Weight: 287.42 g/mol (vs. 219.73 g/mol for the dimethylamino analog) .

Aromatic Ring Modifications

3-(Dimethylamino)-1-phenyl-1-propanone (CAS 3506-36-3)
  • Structural Difference : The 2-thienyl ring is replaced with a phenyl group.
  • Physical Properties : Melting point (31–33°C) and boiling point (115–117°C at 11 Torr) are lower than the thienyl analog, likely due to reduced polarity .
  • Catalytic Performance : In KRED enzyme reductions, the phenyl variant showed similar enantioselectivity (95% ee) but lower solubility in aqueous systems compared to the thienyl derivative .
3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride
  • Structural Difference : Thienyl substitution shifts from the 2- to 3-position.
  • Reactivity : The 3-thienyl isomer exhibits weaker electronic effects, leading to 94% ee in Ru-catalyzed reductions vs. 96% ee for the 2-thienyl compound .
Aldi-2: 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone Hydrochloride
  • Structural Difference : A fluorinated and methoxylated phenyl group replaces the thienyl ring.
  • Biological Role : Acts as an ALDH inhibitor (Aldi-2) with enhanced membrane permeability due to fluorine substitution .
Sortase A Inhibitors
  • Mechanism Comparison: While 3-(dimethylamino)-1-(2-thienyl)-1-propanone inhibits Sortase A via covalent binding after elimination, methanethiosulfonates form disulfide bonds .

Salt Forms and Solubility

  • Hydrochloride Salt (CAS 5424-47-5) : Improves aqueous solubility and stability for industrial handling compared to the free base .
  • Free Base : Used in organic solvents for catalytic reactions but requires stringent pH control to prevent decomposition .

Data Tables

Table 1: Catalytic Performance of Selected β-Amino Ketones

Compound Catalyst ee (%) Yield (%) Reference
This compound Ir–(RC,SP,RC)-L6 >99 96
3-(Methylbenzylamino)-1-(2-thienyl)-1-propanone Same Ir catalyst 99 95
3-(Dimethylamino)-1-phenyl-1-propanone KRED mutant 95 90

Table 2: Physical and Structural Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound HCl 219.73 N/A Chiral alcohol synthesis
3-(4-sec-Butylanilino)-1-(2-thienyl)-1-propanone 287.42 N/A Inhibitor development
3-(Dimethylamino)-1-phenyl-1-propanone 177.24 31–33 ALDH inhibition

Biological Activity

3-(Dimethylamino)-1-(2-thienyl)-1-propanone, with the chemical formula C9_9H13_{13}NOS and a molecular weight of 183.27 g/mol, is an organic compound notable for its biological activity and potential therapeutic applications. Its structure consists of a dimethylamino group attached to a propanone backbone, with a thienyl group at the second position. This compound is synthesized through the reaction of 2-thiophenecarboxaldehyde with dimethylamine and acetone, typically under acidic or basic conditions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that it can modulate biochemical pathways by binding to specific sites on these targets, leading to altered cellular functions. Notably, studies have shown that this compound acts as an inhibitor of Sortase A (SrtA), an enzyme critical for bacterial virulence. The mechanism involves the elimination of the dimethylamino group, resulting in the formation of a thienyl vinyl ketone that covalently binds to the thiol group of cysteine-184 in SrtA .

Antimicrobial Properties

Research has highlighted the antimicrobial properties of this compound, particularly against Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth. For example, compounds similar to this compound have shown MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Therapeutic Potential

In addition to its antimicrobial effects, this compound has been investigated for its cytotoxic potential against various cancer cell lines. Preliminary studies suggest that it may exhibit selective toxicity towards certain tumor cells while sparing normal cells. The exact mechanisms underlying this selectivity are still under investigation but are believed to involve disruption of cellular processes critical for tumor cell survival .

Synthesis and Characterization

A detailed synthesis protocol for this compound has been established, yielding high purity and yield rates (87-98%) through optimized reaction conditions. Characterization techniques such as NMR spectroscopy have been employed to confirm the structural integrity of synthesized compounds .

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds. These studies often highlight its unique reactivity due to the presence of both dimethylamino and thienyl groups, which enhance its pharmacological profile compared to other ketones or thienyl derivatives .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismMIC (mg/mL)Reference
AntibacterialStaphylococcus aureus0.0039 - 0.025
AntibacterialEscherichia coli0.0039 - 0.025
CytotoxicityVarious Cancer LinesTBD

Table 2: Synthesis Conditions

ReagentMolar RatioYield (%)Reaction Medium
Dimethylamine187-98Ethanol + HCl
Acetone187-98Ethanol + HCl
2-Thiophenecarboxaldehyde187-98Ethanol + HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-1-(2-thienyl)-1-propanone
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-1-(2-thienyl)-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.